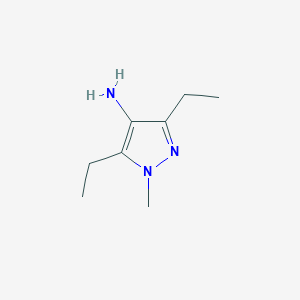

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Description

Contextualizing Pyrazole (B372694) Heterocycles in Modern Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the core of a vast and diverse family of organic molecules. In modern chemical research, pyrazole derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The unique electronic properties and versatile reactivity of the pyrazole ring allow for extensive functionalization, leading to a broad spectrum of biological activities and material properties. jetir.orgresearchgate.net Researchers continue to explore novel synthetic methodologies to access structurally diverse pyrazoles, highlighting their importance as privileged scaffolds in the development of new chemical entities. mdpi.com

Significance of Substituted Pyrazole Amines in Organic Synthesis and Materials Science

Among the various classes of pyrazole derivatives, substituted pyrazole amines, particularly aminopyrazoles, have emerged as crucial building blocks in organic synthesis. The amino group serves as a versatile handle for the construction of more complex molecular architectures, including fused heterocyclic systems. mdpi.com In medicinal chemistry, aminopyrazoles are key intermediates in the synthesis of numerous biologically active compounds. mdpi.com Beyond pharmaceuticals, the electronic nature of the pyrazole ring, modulated by the amino substituent, makes these compounds promising candidates for applications in materials science, such as in the development of fluorescent dyes and corrosion inhibitors. jetir.org

Research Scope and Objectives Pertaining to 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

This article focuses specifically on the chemical compound this compound. The objective is to provide a comprehensive overview of this molecule, including its synthesis, and chemical and physical properties. Due to the limited specific research on this particular compound, this article will also draw upon data from closely related analogues to present a scientifically grounded profile. The research scope is strictly limited to the chemical nature and properties of this compound, excluding any discussion of dosage, administration, or safety profiles.

Properties

IUPAC Name |

3,5-diethyl-1-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZHNJQWDDUJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605004 | |

| Record name | 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87675-34-1 | |

| Record name | 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diethyl 1 Methyl 1h Pyrazol 4 Amine and Analogous Structures

Direct Synthesis Approaches

Direct approaches involve the introduction of an amino group or a precursor functional group onto a pre-existing pyrazole (B372694) ring. These methods are advantageous when the substituted pyrazole core is readily accessible.

Mannich-Type Reactions for Pyrazole Functionalization

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that can be used to introduce an aminomethyl group onto active hydrogen-containing compounds, including pyrazoles and pyrazolones. derpharmachemica.comjchr.org This reaction typically involves an amine, formaldehyde (B43269), and a C-H acidic compound. For pyrazolones, the reaction introduces a substituted aminomethyl group at the C4 position. jchr.org These Mannich bases can be valuable intermediates in the synthesis of various biologically active molecules. derpharmachemica.com

The general scheme involves the reaction of a pyrazolone (B3327878) with formaldehyde and a primary or secondary amine. jchr.org For instance, 3-methyl-5-pyrazolone reacts with various aromatic amines and formaldehyde, often under microwave irradiation, to yield the corresponding 4-aminomethyl-pyrazolone derivatives. jchr.org Similarly, Mannich bases derived from ortho-hydroxyacetophenones can be used to N-alkylate pyrazoles through an amine-exchange reaction, yielding β-(pyrazol-1-yl)ethyl ketones in excellent yields. researchgate.net

| Starting Pyrazole | Amine | Product | Reaction Conditions | Reference(s) |

| 3-Methyl-5-pyrazolone | Aromatic Amines | 4-(Substituted aminomethyl)-3-methyl-5-pyrazolone | Formaldehyde, Microwave | jchr.org |

| Pyrazole | Mannich base from o-hydroxyacetophenone | 1-(2-Acylphenylethyl)pyrazole | Ethanol-water, 1h | researchgate.net |

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | Various Amines (via chloroacetyl intermediate) | 2-(Substituted amino)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Dry alcohol, heat | rjptonline.org |

Table 1: Examples of Mannich and Related Reactions for Pyrazole Functionalization

Condensation Reactions with Primary Amines

The Knorr pyrazole synthesis, a classical method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.it To synthesize 4-aminopyrazoles via this route, a precursor to the amino group must be incorporated into the 1,3-dicarbonyl substrate. A common strategy involves converting the 1,3-dicarbonyl compound into an oxime derivative at the C2 position (equivalent to C4 in the final pyrazole) prior to the cyclization step with hydrazine. chim.it For example, 1,3-dicarbonyl compounds are treated with sodium nitrite (B80452) under acidic conditions to form the oxime, which is then cyclized with hydrazine to afford the 4-aminopyrazole. chim.it

Multicomponent reactions (MCRs) also provide an efficient pathway to substituted aminopyrazoles. tandfonline.comtandfonline.com One such approach involves the reaction of malononitrile (B47326), an orthoester, and a hydrazine derivative in the presence of an acid catalyst. tandfonline.comtandfonline.com This method allows for the rapid assembly of 5-amino-4-cyanopyrazoles in good yields. tandfonline.com

| R¹ | R² | R³ (Hydrazine) | Conditions | Product | Reference(s) |

| Ar | CO₂Me | Ar-NHNH₂ | 1. NaNO₂, HCl, MeOH; 2. MeOH, rt | 4-Amino-5-carbomethoxy-1,3-diarylpyrazole | chim.it |

| Ph | CF₃ | H₂NNH₂ | 1. NaNO₂, AcOH, H₂O; 2. EtOH, rt | 4-Amino-3-phenyl-5-(trifluoromethyl)pyrazole | chim.it |

| Malononitrile | Triethyl orthoformate | Phenylhydrazine | Acetic acid, EtOH, reflux | 5-Amino-4-cyano-1-phenylpyrazole | tandfonline.comtandfonline.com |

Table 2: Synthesis of 4-Aminopyrazoles via Condensation Reactions

Nucleophilic Substitution Pathways

Nucleophilic substitution provides another direct route to 4-aminopyrazoles. A prominent method is the reduction of 4-nitropyrazoles. mdpi.comresearchgate.net Commercially available 4-nitropyrazole can be N-alkylated, for example, through a Mitsunobu reaction with various alcohols. The subsequent reduction of the nitro group, typically via catalytic hydrogenation, yields the desired 1-alkyl-4-aminopyrazole. researchgate.net This two-step process is practical and avoids potentially hazardous precursors. researchgate.net

Another pathway involves the Thorpe-Ziegler cyclization. mdpi.com In this method, an enaminonitrile is N-alkylated with an α-haloketone or a related electrophile. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization, where the newly formed carbanion attacks the nitrile group to form the 4-aminopyrazole ring system. mdpi.com Additionally, 3-oxo-2-arylhydrazononitriles can react with α-haloketones, chloroacetonitrile (B46850), or ethyl chloroacetate (B1199739) to produce various functionalized 4-aminopyrazoles. researchgate.net

| Precursor | Reagents | Key Intermediate/Process | Product | Reference(s) |

| 4-Nitropyrazole | 1. Alcohol, DIAD, PPh₃; 2. H₂, Pd/C | Mitsunobu reaction & Nitro reduction | 1-Alkyl-4-aminopyrazole | researchgate.net |

| Enaminonitrile | α-Bromoacetophenone, Et₃N | Thorpe-Ziegler cyclization | 1,3-Diaryl-5-phenyl-4-aminopyrazole | mdpi.com |

| 3-Oxo-2-arylhydrazononitrile | Chloroacetone | Nucleophilic substitution & cyclization | 5-Acetyl-4-amino-1-aryl-3-methylpyrazole | researchgate.net |

Table 3: Synthesis of 4-Aminopyrazoles via Nucleophilic Substitution

Precursor-Based Synthetic Routes

These routes construct the 4-aminopyrazole ring from acyclic precursors, building the heterocyclic core and the amino functionality simultaneously.

Utilizing β-Ketonitriles, Malononitrile, and Alkylidenemalononitriles with Hydrazines

One of the most versatile and widely employed methods for synthesizing aminopyrazoles is the condensation of various nitrile-containing precursors with hydrazines. nih.govbeilstein-journals.org This family of reactions provides access primarily to 5-aminopyrazoles, but variations can lead to other isomers.

β-Ketonitriles: The reaction between β-ketonitriles and hydrazines is a cornerstone of aminopyrazole synthesis. nih.govpsu.edu The reaction proceeds through the initial formation of a hydrazone by nucleophilic attack of the hydrazine on the ketone's carbonyl carbon. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, yielding the 5-aminopyrazole. nih.govbeilstein-journals.org

Malononitrile and its Derivatives: Malononitrile itself can react with hydrazine to form 3,5-diaminopyrazole. researchgate.net Derivatives of malononitrile, such as alkylidenemalononitriles, are also key precursors. nih.govnih.gov For example, ethoxymethylenemalononitrile (B14416) condenses with hydrazine hydrate (B1144303) to yield 5-aminopyrazole-4-carbonitrile. nih.govbeilstein-journals.orgresearchgate.net The reaction is believed to proceed via nucleophilic substitution of the leaving group (e.g., alkoxy) by the hydrazine, followed by cyclization onto one of the nitrile groups. nih.gov

Multicomponent Syntheses: These precursors are often used in one-pot, multicomponent reactions. For instance, aldehydes and malononitrile can react in the presence of hydrazine, which acts both as a base for the initial Knoevenagel condensation and as the nucleophile for the subsequent cyclization to form 5-aminopyrazoles. nih.gov

| Precursor Type | Example Precursor | Hydrazine Derivative | Product | Reference(s) |

| β-Ketonitrile | Benzoylacetonitrile | Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole | nih.gov |

| Alkylidenemalononitrile | Ethoxymethylenemalononitrile | Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | nih.govbeilstein-journals.orgresearchgate.net |

| Malononitrile Dimer | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Hydrazine hydrate | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | jocpr.com |

| Malononitrile | Malononitrile | Hydrazine | 3,5-Diaminopyrazole | researchgate.netnih.gov |

Table 4: Aminopyrazole Synthesis from Nitrile Precursors

Derivations from Pyrazolones

Pyrazolones, which are themselves cyclic products of hydrazine and β-ketoester condensation, can serve as advanced intermediates for the synthesis of 4-aminopyrazoles. A common method involves the nitrosation of the pyrazolone at the C4 position to form a 4-hydroxyimino (oxime) derivative, followed by reduction. nih.gov

For example, various 1,3-disubstituted pyrazol-5-ones can be treated with a nitrosating agent. The resulting 4-hydroxyiminopyrazolones are then reduced to the corresponding 4-aminopyrazol-5-ols. nih.gov Effective reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation over palladium on carbon (Pd/C). nih.gov This method provides a reliable route to 4-aminopyrazol-5-ols, which are analogs of the target compound. nih.gov

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds from three or more starting materials in a single, one-pot operation. researchgate.net These reactions are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netrsc.org In the context of pyrazole synthesis, MCRs provide a powerful tool for the construction of the heterocyclic core with a variety of substituents, which is essential for developing compounds like 3,5-diethyl-1-methyl-1H-pyrazol-4-amine and its analogs. rsc.org

A prevalent and highly adaptable MCR for synthesizing substituted 4-aminopyrazoles involves the condensation of a β-dicarbonyl compound, a hydrazine derivative, and a source for the C4-amino group, typically an activated nitrile such as malononitrile. While a specific MCR for this compound is not detailed in seminal literature, its synthesis can be conceptually designed based on established MCR principles. The reaction would theoretically involve the one-pot condensation of heptane-3,5-dione (as the precursor for the 3,5-diethyl groups), methylhydrazine (for the N1-methyl group), and a cyanide-containing reagent to install the C4-amino functionality.

Research has demonstrated various three-component approaches that yield analogous aminopyrazole structures. A notable example is the synthesis of 5-aminopyrazole-4-carbonitriles through the condensation of phenylhydrazines, various aldehydes, and malononitrile. rsc.org This reaction, often catalyzed by an agent like sodium p-toluenesulfonate in an aqueous medium, proceeds rapidly to afford highly substituted aminopyrazoles. rsc.org Another efficient protocol describes the reaction of malononitrile, orthoesters, and hydrazine derivatives under acidic catalysis to produce 5-amino-3-substituted-pyrazole-4-carbonitriles. tandfonline.com

The versatility of MCRs is further highlighted by four-component reactions that construct even more complex pyrazole-fused systems. For instance, dihydropyrano[2,3-c]pyrazoles can be synthesized efficiently via a one-pot reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, often using a green catalyst like sodium gluconate. rsc.org Such strategies underscore the modularity of MCRs, where each component can be varied to achieve a diverse range of substitution patterns on the final heterocyclic product.

The following tables present findings from research on multi-component reactions for the synthesis of various substituted pyrazole derivatives, illustrating the scope and utility of these methodologies.

Table 1: Three-Component Synthesis of Aminocyanopyrazoles This table summarizes the synthesis of 5-amino-1-phenyl-3-substituted-pyrazole-4-carbonitriles via a multi-component reaction involving malononitrile, a trialkyl orthoester, and phenylhydrazine, as described in the literature. tandfonline.com

| Orthoester (R' in HC(OR')₃) | Product (R in structure below) | Yield (%) | Melting Point (°C) |

| Methyl | H | 83% | 166 |

| Ethyl | CH₃ | 85% | 160 |

| Propyl | C₂H₅ | 81% | 158 |

Product Structure:

Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles This table presents examples of substituted dihydropyrano[2,3-c]pyrazoles synthesized via a one-pot, four-component reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and various aromatic aldehydes. rsc.org

| Aldehyde (ArCHO) | Product (Ar in structure below) | Yield (%) |

| Benzaldehyde | C₆H₅ | 94% |

| 4-Chlorobenzaldehyde | 4-ClC₆H₄ | 96% |

| 4-Nitrobenzaldehyde | 4-NO₂C₆H₄ | 98% |

| 3-Nitrobenzaldehyde | 3-NO₂C₆H₄ | 95% |

| 4-Methylbenzaldehyde | 4-CH₃C₆H₄ | 92% |

Product Structure:

![Dihydropyrano[2,3-c]pyrazole structure](https://i.imgur.com/2s0a5Pq.png)

These examples demonstrate that MCRs offer a robust and flexible platform for the synthesis of a wide array of pyrazole derivatives. By carefully selecting the combination of starting materials, it is possible to construct polysubstituted pyrazoles with desired functionalities, providing a direct and efficient route to compounds analogous to this compound.

Spectroscopic Elucidation and Structural Analysis of 3,5 Diethyl 1 Methyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to assign the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl and ethyl substituents, as well as the amine group. The chemical shifts (δ) are influenced by the electronic environment of the pyrazole (B372694) ring and the neighboring functional groups.

The N-methyl group protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The two ethyl groups at positions 3 and 5 of the pyrazole ring will each give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) of the ethyl groups are expected to resonate as quartets due to coupling with the adjacent methyl protons. Their chemical shifts are likely to be in the range of δ 2.4-2.8 ppm. The methyl protons (-CH₃) of the ethyl groups will appear as triplets, coupled to the methylene protons, with chemical shifts expected in the δ 1.1-1.4 ppm region. The protons of the amine (NH₂) group at the C4 position are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration but is typically observed in the δ 3.0-5.0 ppm range.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.6 - 3.8 | Singlet | - |

| C3-CH₂CH₃ | 2.5 - 2.7 | Quartet | ~7.5 |

| C5-CH₂CH₃ | 2.5 - 2.7 | Quartet | ~7.5 |

| C3-CH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.5 |

| C5-CH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.5 |

| C4-NH₂ | 3.0 - 5.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyrazole ring carbons and the carbons of the methyl and ethyl substituents.

The carbons of the pyrazole ring (C3, C4, and C5) are expected to resonate in the aromatic region of the spectrum. C3 and C5, being attached to ethyl groups and adjacent to nitrogen atoms, will have chemical shifts in the approximate range of δ 145-155 ppm. The C4 carbon, bearing the amino group, is expected to be more shielded and appear at a lower chemical shift, likely between δ 110-120 ppm. The N-methyl carbon signal is anticipated around δ 35-40 ppm. The methylene carbons of the two ethyl groups are predicted to be in the range of δ 20-25 ppm, while the terminal methyl carbons of the ethyl groups will be the most shielded, with chemical shifts around δ 13-16 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 148 - 152 |

| C5 | 148 - 152 |

| C4 | 115 - 119 |

| N-CH₃ | 36 - 40 |

| C3-CH₂CH₃ | 21 - 24 |

| C5-CH₂CH₃ | 21 - 24 |

| C3-CH₂CH₃ | 14 - 16 |

| C5-CH₂CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT, NOESY)

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl groups by showing cross-peaks between the methylene quartets and the methyl triplets.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the N-methyl and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring, confirming the position of the methyl group on the nitrogen atom. It would also show correlations between the methylene protons of the ethyl groups and the C3 and C5 ring carbons, confirming their attachment points.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. For instance, NOESY could show correlations between the N-methyl protons and the protons of the ethyl group at the C5 position, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, which for this compound is C₈H₁₅N₃. The calculated exact mass can then be compared to the experimentally measured mass to confirm the molecular formula.

Fragmentation Pattern Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of pyrazoles is influenced by the nature and position of the substituents on the ring. rsc.orgresearchgate.net

Common fragmentation pathways for alkyl-substituted pyrazoles often involve the cleavage of the bonds beta to the pyrazole ring. For this compound, the following fragmentation patterns can be anticipated:

Loss of a methyl radical (•CH₃): A significant fragment could arise from the loss of a methyl radical from one of the ethyl groups, leading to a [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond of the ethyl group could result in the loss of an ethyl radical, giving a [M-29]⁺ ion.

Ring cleavage: The pyrazole ring itself can undergo fragmentation. Common pathways include the loss of N₂, HCN, or other small neutral molecules, leading to various smaller fragment ions. researchgate.netasianpubs.org The fragmentation pattern is often complex due to rearrangements of the heterocyclic ring upon ionization. rsc.org The presence of the amino group at C4 can also influence the fragmentation, potentially leading to the formation of ions containing the amino functionality.

By analyzing the masses and relative abundances of these fragment ions, the structure of the parent molecule can be further corroborated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (-NH₂) group is a key feature of this molecule. In general, primary amines display two distinct N-H stretching vibrations in the region of 3500-3200 cm⁻¹ due to symmetric and asymmetric stretching modes. wpmucdn.com For substituted 4-aminopyrazoles, these bands are prominent. For instance, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline (B41778) N-H stretches are observed at 3448 cm⁻¹ and 3328 cm⁻¹. mdpi.com Another related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, shows a distinct amine–NH absorption band at 3424 cm⁻¹. researchgate.net

The aliphatic C-H bonds in the methyl and ethyl substituents will also give rise to characteristic stretching and bending vibrations. C(sp³)-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ range. wpmucdn.com The pyrazole ring itself has characteristic ring stretching vibrations, which, along with the C-N stretching vibrations, contribute to the fingerprint region of the spectrum. The N-H bending vibration of the primary amine is expected to appear near 1600 cm⁻¹. wpmucdn.com

Based on data from analogous compounds like 1,3,5-trimethyl-1H-pyrazol-4-amine and other substituted pyrazoles, a detailed assignment of the expected vibrational frequencies for this compound can be compiled. rsc.orgnist.govderpharmachemica.com

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~2970 - 2870 | C-H Stretch | Ethyl (-CH₂CH₃) & Methyl (-CH₃) |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1580 - 1450 | C=C and C=N Stretch | Pyrazole Ring |

| ~1465 | C-H Bend (Asymmetric) | Methyl (-CH₃) & Methylene (-CH₂) |

| | ~1380 | C-H Bend (Symmetric) | Methyl (-CH₃) | | ~1260 | C-N Stretch | Aryl-N |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination

While IR spectroscopy provides information about functional groups, X-ray crystallography offers a definitive three-dimensional map of the atomic arrangement in the solid state. Although a specific crystal structure determination for this compound is not publicly available, extensive crystallographic data for closely related pyrazole derivatives allow for a detailed prediction of its solid-state architecture. researchgate.netresearchgate.netnih.gov

The crystal structure of a related compound, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, reveals a planar pyrazolyl ring. researchgate.net This planarity is expected to be maintained in this compound. The amine-N atom in the t-butyl analog lies slightly out of the ring plane. researchgate.net A key feature in the crystal packing of 4-aminopyrazoles is the formation of intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the pyrazole ring nitrogen atoms can act as acceptors, leading to the formation of extended supramolecular networks. researchgate.net

Table 2: Predicted X-ray Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/System | Source Analog(s) |

| Crystal System | Monoclinic or Triclinic | researchgate.netresearchgate.netnih.gov |

| Space Group | P2₁/n, C2/c, or P-1 | mdpi.comresearchgate.netnih.gov |

| Key Bond Lengths | C-C (ring): ~1.39-1.40 Å, C-N (ring): ~1.34 Å, C-N (amine): ~1.38 Å | researchgate.net |

| Key Bond Angles | Angles within the pyrazole ring: ~105-112° | researchgate.netresearchgate.net |

| Hydrogen Bonding | Intermolecular N-H···N hydrogen bonds forming dimers or chains | researchgate.netresearchgate.net |

Note: The data in this table is predictive and based on the crystallographic analysis of structurally similar pyrazole derivatives. The actual values for this compound can only be confirmed by experimental X-ray diffraction analysis.

Reaction Mechanisms and Reactivity Studies of 3,5 Diethyl 1 Methyl 1h Pyrazol 4 Amine

Oxidation Reactions and Products

The oxidation of aminopyrazoles, particularly those with a free amino group, can lead to a variety of products depending on the oxidant and reaction conditions. For 4-aminopyrazoles, oxidative processes often target the amino group. While specific studies on 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine are not extensively documented, analogous reactions with other pyrazol-5-amines provide insight into potential pathways.

A significant oxidative reaction is the formation of azo compounds through dehydrogenative coupling. For instance, the oxidation of 3-methyl-1-phenyl-1H-pyrazol-5-amine using catalysts like copper(I) iodide (CuI) with an oxidant such as tert-butyl hydroperoxide (TBHP) results in the formation of a symmetric azo-bridged dimer, (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov This type of reaction involves a single-electron transfer (SET) process, where the arylamino group is oxidized to an arylamino radical cation, which then couples and further oxidizes to the stable azo product. nih.gov A similar transformation could be anticipated for this compound, potentially yielding the corresponding 4,4'-azo-bis(3,5-diethyl-1-methyl-1H-pyrazole).

Another potential oxidative pathway involves iodination. The reaction of pyrazol-5-amines with iodine (I₂) and an oxidant can lead to the formation of iodo-substituted azopyrroles, demonstrating a simultaneous C-I and N-N bond formation. nih.gov

Table 1: Potential Oxidation Reactions of Aminopyrazoles

| Reactant | Reagents & Conditions | Major Product Type | Reference |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP, CH₂Cl₂ | Azo Dimer | nih.gov |

Reduction Reactions and Products

Information regarding the direct reduction of the 4-amino group on a pyrazole (B372694) ring is limited in the available literature. Generally, aromatic amino groups are relatively stable to reduction. However, the pyrazole ring itself can be subject to reduction under specific, often harsh, conditions, which would not be selective for the amino group.

A more relevant transformation is reductive amination, which is used to synthesize substituted aminopyrazoles. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be reacted with an aldehyde (like p-methoxybenzaldehyde) to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) to yield the corresponding N-substituted amine. mdpi.com This demonstrates the reactivity of the amino group in condensation reactions, followed by a reduction step. While this is a synthesis method rather than a reduction of the target compound, it highlights the chemical accessibility of the amino functionality.

Nucleophilic and Electrophilic Substitution Reactions

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is heavily influenced by its substituents. The 4-amino group in this compound is a strong activating, electron-donating group, which significantly increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. Conversely, the amino group itself, with its lone pair of electrons, is a primary site for nucleophilic reactions.

Electrophilic Aromatic Substitution (EAS): The pyrazole ring has both pyridine-like (proton acceptor) and pyrrole-like (proton donor) nitrogen atoms. encyclopedia.pub The activating amino group at C4 directs incoming electrophiles. However, the C4 position is already substituted. The high electron density conferred by the amino group makes the pyrazole ring highly reactive towards electrophiles, though substitution would have to occur at a different position if sterically and electronically feasible, or on the amino group itself. For instance, Vilsmeier-Haack reactions on pyrazolone (B3327878) derivatives can introduce a formyl group onto the ring, demonstrating susceptibility to electrophilic attack. mdpi.com

Nucleophilic Reactions: The amino group of this compound is a potent nucleophile. Aminopyrazoles are considered highly reactive 1,3-bis(nucleophiles) and are used as precursors for building fused heterocyclic systems by reacting with 1,3-bis(electrophiles). researchgate.net The compound can react with various electrophiles such as aldehydes, acid chlorides, and orthoesters. mdpi.comclockss.org For example, the reaction with an aldehyde forms an N-(5-pyrazolyl)imine, and reaction with carboxylic acid chlorides would yield the corresponding amide. mdpi.comclockss.org

Table 2: Examples of Substitution Reactions in Pyrazole Systems

| Pyrazole Derivative | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Nucleophilic addition (to aldehyde) | N-(5-pyrazolyl)imine | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Electrophilic substitution (Vilsmeier-Haack) | 5-chloro-4-formylpyrazole | mdpi.com |

Dimerization and Oligomerization Pathways

Aminopyrazoles can undergo dimerization through various pathways, often promoted by metal catalysts. The oxidative coupling described in section 4.1 represents one such pathway, leading to azo-dimers. nih.gov

Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to different fused heterocyclic systems depending on the reaction conditions. For example, using a copper(II) acetate (B1210297) catalyst with benzoyl peroxide as an oxidant can yield dipyrazole-fused pyridazines via C-H/N-H and N-H/N-H bond coupling. mdpi.com By changing the catalyst system, for instance to copper(I) iodide with an oxidant like tert-butyl peroxybenzoate, the reaction can be switched to favor the formation of dipyrazole-fused pyrazines through C-H/C-H and N-H/N-H coupling. mdpi.com These studies suggest that this compound could potentially be a versatile building block for constructing complex, fused dimeric structures.

Non-covalent self-association is also a feature of pyrazole derivatives, which can form dimers, trimers, and other aggregates in the gas phase and solution through hydrogen bonding. mdpi.com

Investigation of Tautomeric Equilibria and Proton Transfer Dynamics

While this compound itself is an N-substituted pyrazole and thus does not exhibit the annular tautomerism common to N-unsubstituted pyrazoles, the concept is crucial for understanding the behavior of related pyrazole systems. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.gov

In N-unsubstituted 3(5)-aminopyrazoles, two main forms of tautomerism are possible: annular prototropic tautomerism (proton shift between ring nitrogens) and side-chain tautomerism (proton shift between the ring and the exocyclic amino group). mdpi.com The equilibrium between these forms is influenced by substituents, solvent, and temperature. nih.govfu-berlin.de For example, studies on 3(5)-aminopyrazole derivatives show that the equilibrium can be observed and quantified using NMR spectroscopy. nih.gov

Proton transfer dynamics are also a key aspect of pyrazole chemistry. Pyrazoles can form proton transfer complexes with suitable donors or acceptors. rsc.org In the case of this compound, the basic nitrogen atoms (both on the ring and the exocyclic amine) can participate in intermolecular proton transfer events, forming hydrogen-bonded dimers or complexes with other molecules. mdpi.comrsc.org The dynamics of these processes are fundamental to its role in catalysis and molecular recognition.

Acidic and Basic Properties and their Modulation by Substituents

Pyrazoles are amphoteric, capable of acting as weak acids (due to the N-H proton in unsubstituted pyrazoles) or weak bases (due to the pyridine-like sp² nitrogen). encyclopedia.pub In this compound, the N1 position is blocked by a methyl group, so it can only function as a base.

The basicity of this compound is influenced by several factors:

Pyridine-like Nitrogen (N2): The lone pair on the sp²-hybridized N2 atom is available for protonation.

Exocyclic Amino Group (at C4): The amino group is also basic and can be protonated.

Substituent Effects: The electronic properties of the ring substituents modulate the basicity. The two ethyl groups at C3 and C5, the methyl group at N1, and the amino group at C4 are all electron-donating groups (EDGs). EDGs increase the electron density on the pyrazole ring and at the nitrogen atoms, thereby increasing their basicity (destabilizing the conjugate acid). mdpi.commasterorganicchemistry.com Conversely, electron-withdrawing groups (EWGs) decrease basicity by stabilizing the lone pair and destabilizing the positive charge of the conjugate acid. masterorganicchemistry.comlibretexts.orglibretexts.org

Therefore, this compound is expected to be a relatively strong base compared to unsubstituted pyrazole due to the cumulative electron-donating effect of its four substituents. The primary sites of protonation would be the exocyclic amino group and the N2 atom of the pyrazole ring, with the relative basicity of these two sites depending on subtle electronic and steric factors.

Table 3: Factors Influencing Basicity of this compound

| Substituent Group | Position | Electronic Effect | Impact on Basicity | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | C4 | Strong Electron-Donating | Increase | masterorganicchemistry.com |

| Ethyl (-CH₂CH₃) | C3 | Electron-Donating (Inductive) | Increase | libretexts.org |

| Ethyl (-CH₂CH₃) | C5 | Electron-Donating (Inductive) | Increase | libretexts.org |

Advanced Derivatization Strategies and Synthetic Transformations

Functionalization at Pyrazole (B372694) Ring Positions (e.g., C4, C3, C5)

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In 4-aminopyrazoles, the amino group at the C4 position is a powerful activating group, which influences the regioselectivity of further reactions. Generally, the C4 position of pyrazoles is considered the least reactive; however, its reactivity can be enhanced. acs.org The nucleophilic nature of the pyrazole ring is centered at the nitrogen atoms and the C4 carbon. mdpi.com

For 3,5-diethyl-1-methyl-1H-pyrazol-4-amine, the C3 and C5 positions are already occupied by ethyl groups, and the N1 position is methylated. This leaves the C4-amino group and the ring nitrogens as primary sites for reaction. Direct electrophilic substitution on the carbon skeleton is sterically hindered. However, functionalization can be achieved by first converting the amine at C4 into a different functional group or by introducing a leaving group at an adjacent position to enable further reactions. For instance, the synthesis of 4-aminopyrazoles can be achieved through the reduction of 4-nitropyrazoles, which are themselves prepared by nitration of the pyrazole ring. mdpi.com This indicates that an unsubstituted pyrazole corresponding to the target compound could potentially undergo nitration, likely at the C4 position, followed by reduction.

The reactivity of the various positions in aminopyrazoles has been studied, noting that 5-aminopyrazoles possess three primary nucleophilic sites with a reactivity order of 5-NH2 > 1-NH > 4-CH. beilstein-journals.org While our subject is a 4-aminopyrazole, the high nucleophilicity of the exocyclic amino group remains a key feature for derivatization.

N-Alkylation and N-Acylation Reactions

The exocyclic amino group at the C4 position of this compound is a primary nucleophile and readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the compound's steric and electronic properties.

N-alkylation can be performed using various alkylating agents, such as alkyl halides or by reacting with aldehydes. researchgate.netresearchgate.net For example, the reaction of 4-aminopyrazoles with chloroacetonitrile (B46850) or ethyl bromoacetate (B1195939) can lead to N-alkylated products which may subsequently cyclize. mdpi.com The N-alkylation of pyrazole rings themselves is a common reaction, often yielding a mixture of regioisomers if the N1 and N2 positions are unsubstituted and different. proquest.com In the case of the target compound, the N1-position is already methylated, directing any further N-alkylation of the ring to the N2 position, though reactions at the exocyclic C4-amine are generally more favorable under standard conditions.

N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, converts the primary amine into a secondary amide. This transformation is typically straightforward and high-yielding. These amide derivatives can serve as key intermediates for further synthetic manipulations or as final target molecules.

| Reaction Type | Reagent Class | Product Type | Potential Conditions |

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Secondary or Tertiary Amine | Basic conditions (e.g., K₂CO₃ in DMF) proquest.com |

| Reductive Amination | Aldehydes/Ketones | Secondary Amine | Reducing agent (e.g., NaBH(OAc)₃) |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl) | Amide | Base (e.g., Triethylamine, Pyridine) |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., TsCl) | Sulfonamide | Base (e.g., Pyridine) |

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Aminopyrazoles are exceptionally useful building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netmdpi.com The reaction of an aminopyrazole with a 1,3-bielectrophile, such as a β-dicarbonyl compound, is a classic strategy for constructing fused pyrimidine (B1678525) rings, leading to pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines. beilstein-journals.orgias.ac.in

While 5-aminopyrazoles are commonly used for synthesizing pyrazolo[1,5-a]pyrimidines, 4-aminopyrazoles are precursors to isomeric systems like pyrazolo[3,4-b]pyridines. beilstein-journals.orgresearchgate.net The condensation of a 4-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a six-membered ring fused to the pyrazole core. For instance, the reaction with diketones, β-ketoesters, or enaminonitriles can yield various fused structures. nih.govnih.gov The regioselectivity of these cyclocondensation reactions is a critical aspect, often controlled by the specific reaction conditions and the nature of the substituents on both reactants. researchgate.net

The general strategy involves the nucleophilic attack of the C4-amino group onto one of the electrophilic centers of the partner molecule, followed by an intramolecular cyclization and dehydration. The versatility of this approach allows for the synthesis of a wide library of fused heterocycles by varying the bielectrophilic reagent. semanticscholar.org

| Bielectrophilic Reagent | Fused System | Description |

| β-Diketones (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine derivative | Condensation leads to a substituted pyridine (B92270) ring fused to the pyrazole. beilstein-journals.org |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[3,4-b]pyridone derivative | Results in a fused pyridone system. nih.gov |

| Malononitrile (B47326) derivatives | Aminopyrazolo[3,4-b]pyridine derivative | Forms a fused pyridine ring with an amino substituent. researchgate.net |

Metal-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation and have been successfully applied to pyrazole systems. nih.govwikipedia.org These reactions significantly expand the synthetic utility of the pyrazole core, allowing for the introduction of aryl, heteroaryl, and diverse amino groups.

To apply these methods to this compound, a halogenated precursor would typically be required. For example, a 5-bromo-3,5-diethyl-1-methyl-1H-pyrazol-4-amine could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce an aryl or heteroaryl group at the C5 position. rsc.orgresearchgate.net The selection of the palladium catalyst and ligand is crucial for achieving high efficiency, especially with sterically hindered or electronically demanding substrates. acs.org

The Buchwald-Hartwig amination is another key transformation, generally used to form C-N bonds. While the target compound already possesses a C4-amino group, this reaction is highly relevant for the synthesis of its analogs. For instance, starting from a 4-bromopyrazole derivative, the Buchwald-Hartwig reaction with various primary or secondary amines can generate a library of C4-aminated pyrazoles. nih.govacs.org There have been reports of successful Buchwald-Hartwig coupling at the C4 position of pyrazoles, a position that can be challenging to functionalize. nih.govresearchgate.net The development of specialized bulky phosphine (B1218219) ligands has been instrumental in enabling these transformations under milder conditions. wikipedia.org

| Coupling Reaction | Reactants | Product Feature | Catalyst/Ligand Example |

| Suzuki-Miyaura | Halogenated Pyrazole + Boronic Acid | C-C bond (Aryl/Heteroaryl group addition) | Pd(PPh₃)₄, XPhos Pd G2 rsc.orgresearchgate.net |

| Buchwald-Hartwig | Halogenated Pyrazole + Amine | C-N bond (Amino group addition) | Pd(dba)₂ / tBuDavePhos nih.govresearchgate.net |

| Sonogashira | Halogenated Pyrazole + Terminal Alkyne | C-C bond (Alkynyl group addition) | Pd/Cu catalysis beilstein-journals.orgnih.gov |

These metal-catalyzed methods provide a modular approach to densely functionalized pyrazoles, starting from appropriately substituted precursors.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. eurasianjournals.comnih.gov For pyrazole (B372694) derivatives, DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), are commonly used to optimize molecular geometry and elucidate electronic characteristics. researchgate.netresearchgate.net

Theoretical calculations on related substituted pyrazoles indicate that the pyrazole ring is generally planar. nih.govacu.edu.in The introduction of substituents, such as ethyl groups at the C3 and C5 positions, a methyl group at N1, and an amino group at C4, influences the bond lengths and angles of the pyrazole core. The bond lengths within the pyrazole ring are expected to show significant π-electron delocalization. acu.edu.in For instance, in a similar 3,5-disubstituted pyrazole, the C-C bond lengths within the ring are intermediate between typical single and double bonds. acu.edu.in The C-N and N-N bond lengths are also characteristic of the aromatic nature of the pyrazole ring. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Pyrazole Ring Note: This table provides expected ranges for bond lengths and angles based on published data for similar pyrazole derivatives, as specific data for 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is not available.

| Parameter | Expected Value/Range | Reference |

| N1-N2 Bond Length | ~1.34 - 1.38 Å | acu.edu.in |

| N2-C3 Bond Length | ~1.33 - 1.37 Å | acu.edu.in |

| C3-C4 Bond Length | ~1.39 - 1.43 Å | acu.edu.in |

| C4-C5 Bond Length | ~1.39 - 1.43 Å | acu.edu.in |

| C5-N1 Bond Length | ~1.33 - 1.37 Å | acu.edu.in |

| N1-N2-C3 Bond Angle | ~111° - 114° | acu.edu.in |

| N2-C3-C4 Bond Angle | ~105° - 108° | acu.edu.in |

| C3-C4-C5 Bond Angle | ~106° - 109° | acu.edu.in |

| C4-C5-N1 Bond Angle | ~105° - 108° | acu.edu.in |

| C5-N1-N2 Bond Angle | ~110° - 113° | acu.edu.in |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn

The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. bohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. aimspress.comyoutube.com

For pyrazole derivatives, the distribution and energies of the HOMO and LUMO are heavily influenced by the substituents. In the case of this compound, the electron-donating amino and alkyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. The HOMO is likely to be localized over the pyrazole ring and the nitrogen atom of the amino group. The LUMO, on the other hand, would be distributed over the pyrazole ring system. mdpi.com

Studies on 4-amino-substituted pyrazoles have shown that these substituents can tune the electronic environment and, consequently, the HOMO-LUMO gap. nih.gov Theoretical calculations using DFT can predict these energies with good accuracy. aimspress.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties Note: The values are illustrative and based on general findings for similar substituted pyrazoles.

| Property | Predicted Characteristic | Reference |

| HOMO Energy | Relatively high (less negative) due to electron-donating groups. | nih.gov |

| LUMO Energy | Lowered by the aromatic system. | mdpi.com |

| HOMO-LUMO Gap | Moderate, suggesting good reactivity. | bohrium.comnih.gov |

| HOMO Localization | Primarily on the pyrazole ring and the C4-amino group. | mdpi.com |

| LUMO Localization | Distributed across the pyrazole ring system. | mdpi.com |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures, such as lone pairs and bonds. nih.gov This method allows for the investigation of charge distribution and donor-acceptor interactions within a molecule. researchgate.net

For this compound, NBO analysis would reveal the nature of the bonds within the pyrazole ring and the interactions between the ring and its substituents. It would quantify the electron density on each atom, confirming the electron-donating nature of the amino and alkyl groups. The analysis would likely show strong σ-bonds forming the pyrazole framework and a delocalized π-system. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdeeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, particularly the lone pair on the amino nitrogen. aip.orgresearchgate.net These sites would be the most likely points for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the amino group and the alkyl groups would exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting how the molecule will interact with other species. acu.edu.inresearchgate.net

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. iu.edu.sa For this compound, the primary sources of conformational flexibility are the rotation of the two ethyl groups and the amino group.

Theoretical calculations can be used to determine the potential energy surface for the rotation of these groups. unibo.it It is expected that certain conformations will be more stable than others due to steric hindrance and electronic effects. For instance, studies on substituted pyrazoles have shown that the orientation of substituents can significantly impact stability. nih.govnih.gov DFT calculations can identify the lowest energy conformers and the energy barriers between them. bohrium.com Studies on similar systems suggest that the planarity of the pyrazole ring is generally maintained, while the substituents adopt conformations that minimize steric clash. acs.org The stability of different pyrazole isomers and tautomers is a well-studied area, with computational methods providing valuable insights into their relative energies. purkh.comnih.gov

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the reactivity of a molecule and elucidate potential reaction mechanisms. researchgate.netmdpi.com For pyrazoles, which are aromatic heterocycles, electrophilic substitution is a common reaction, typically occurring at the C4 position. mdpi.com However, in this compound, the C4 position is already substituted. The presence of the activating amino group at C4 and alkyl groups at C3 and C5 makes the pyrazole ring electron-rich and thus highly reactive towards electrophiles.

Reactivity descriptors derived from DFT, such as Fukui functions, can be calculated to predict the most reactive sites in the molecule. researchgate.net These descriptors help in understanding the regioselectivity of reactions. For this molecule, the nitrogen atoms of the pyrazole ring and the amino group are potential sites for protonation or alkylation. researchgate.netmdpi.com Theoretical studies can model the transition states and reaction pathways for various reactions, providing activation energies and reaction thermodynamics. researchgate.netacs.org This allows for a detailed understanding of the reaction mechanism at a molecular level.

Potential Applications in Chemical Science and Materials Research

Role as Synthetic Building Blocks for Complex Organic Molecules

Pyrazoles are recognized as versatile scaffolds in organic synthesis, frequently serving as starting materials for the creation of more complex heterocyclic systems. mdpi.com The electron-rich nature of the pyrazole (B372694) ring, combined with the nucleophilic character of its nitrogen atoms and C4 position, provides a framework ripe for chemical modification. mdpi.com Specifically, 3(5)-aminopyrazoles are extensively used as precursors for condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

The compound 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is a prime example of such a building block. Its amino group at the 4-position is a key functional handle, enabling a variety of chemical transformations. For instance, it can undergo condensation reactions with carbonyl compounds to form imines, which can then be further modified. mdpi.com One-pot reductive amination procedures, reacting the aminopyrazole with an aldehyde and a reducing agent like sodium borohydride (B1222165), provide an efficient route to synthesize novel N-pyrazolyl amines. mdpi.com

Furthermore, the amino group's reactivity allows for its conversion into other functional groups through diazotization reactions, which can be followed by cross-coupling reactions such as the Suzuki–Miyaura coupling to introduce aryl substituents. acs.org This versatility allows for the construction of densely functionalized and structurally diverse pyrazole derivatives, making this compound a valuable intermediate for generating libraries of compounds for various screening purposes. acs.org

Ligand Chemistry and Coordination Compound Formation

The field of coordination chemistry extensively utilizes pyrazole-derived ligands to construct mononuclear and polynuclear metal complexes. nih.govacs.org The pyrazole moiety contains multiple nitrogen atoms that can act as donor sites for metal ions. In this compound, both the N2 atom of the pyrazole ring and the nitrogen atom of the exocyclic amino group can participate in metal coordination.

The electron-donating alkyl groups (diethyl and methyl) on the pyrazole ring enhance the electron density of the system, which can strengthen the metal-ligand bonds. The ability of pyrazole-based ligands to form stable complexes with a wide range of metal ions, including copper(II), zinc(II), and cadmium(II), has been well-documented for structurally similar compounds like (3,5-dimethyl-1H-pyrazol-1-yl)ethanol. researchgate.net

The synthesis of asymmetric ligands from functionalized pyrazoles, such as those with formyl groups, has been shown to yield heterometallic polynuclear complexes. rsc.org By analogy, this compound can be functionalized to create new asymmetric ligands capable of coordinating multiple, different metal ions within a single molecular structure. This is particularly relevant for developing materials with specific magnetic or catalytic properties and for modeling the active sites of metalloenzymes. nih.gov

Applications in Materials Science (e.g., Energetic Materials)

The pyrazole ring is a key structural motif in the development of modern energetic materials. chemistry-chemists.com Heterocyclic compounds are often favored over their carbocyclic counterparts due to their higher heats of formation, density, and better oxygen balance, which are critical parameters for explosive performance. chemistry-chemists.com While this compound is not itself an energetic material, its pyrazole core makes it a valuable precursor for the synthesis of high-energy compounds.

The primary strategy for converting a stable heterocyclic compound into an energetic one is through nitration. The introduction of multiple nitro (-NO2) groups onto the pyrazole ring dramatically increases the molecule's energy content and oxygen balance. For example, compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) and 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) are powerful explosives with desirable properties such as high detonation velocity and thermal stability. chemistry-chemists.commdpi.com

The synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its derivatives has been explored to create melt-castable explosives, which are important for industrial and military applications. researchgate.net Research has focused on achieving a balance between performance and sensitivity, with a melting point ideally between 70 and 120 °C. nih.gov The amine functional group on this compound could be a strategic site for nitration (to form a nitramine) or for further derivatization before nitrating the pyrazole ring, offering a pathway to novel energetic materials.

Table of Energetic Pyrazole Derivatives and Their Properties

| Compound Name | Abbreviation | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Melting Point (°C) | Ref. |

|---|---|---|---|---|---|---|

| 3,4-Dinitropyrazole | 3,4-DNP | 1.87 | 8.1 | 29.4 | 86-88 | mdpi.com |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | - | 8.65 | 33.7 | 91.5 | mdpi.com |

| 4-Amino-3,5-dinitro-1H-pyrazole | LLM-116 | 1.90 | - | - | 178 (decomp.) | chemistry-chemists.com |

This table is interactive and can be sorted by clicking on the column headers.

Corrosion Inhibition Studies

Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, particularly for steel in acidic environments. semanticscholar.org The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism relies on the presence of heteroatoms (like nitrogen in the pyrazole ring and amino group) and π-electrons in the aromatic ring. These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms on the surface. The compound this compound possesses multiple active centers for adsorption: the two nitrogen atoms of the pyrazole ring and the nitrogen of the amino group. The presence of ethyl and methyl groups can also influence the adsorption process by increasing the electron density on the pyrazole ring and affecting the inhibitor's orientation on the surface.

Studies on various pyrazole derivatives have shown that their inhibition efficiency increases with concentration and that the adsorption process often follows the Langmuir adsorption isotherm. semanticscholar.org Compounds with multiple pyrazole units, such as bipyrazole derivatives, often exhibit enhanced performance. semanticscholar.org Given its structure, this compound is a strong candidate for an effective corrosion inhibitor, either on its own or as a building block for more complex inhibitor molecules.

Table of Pyrazole Derivatives and Their Corrosion Inhibition Efficiency

| Inhibitor Compound | Metal/Medium | Max. Inhibition Efficiency (%) | Ref. |

|---|---|---|---|

| 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid | Carbon Steel / 1 M HCl | >90 | semanticscholar.org |

| 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol | Mild Steel / 1 M HCl | >90 | semanticscholar.org |

| 1,1ʹ,5,5ʹ-tetramethyl-1H,1ʹH-3,3ʹ-bipyrazole | C38 Steel / 1 M HCl | ~93 | semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Development of Chemical Sensors and Probes

The development of chemical sensors for detecting specific ions and molecules is a critical area of research due to environmental and health concerns. researchgate.net Pyrazole derivatives are attractive candidates for creating such sensors because their structure can be readily functionalized to act as a signaling unit. The core principle often involves creating a donor-acceptor chromophore, where the pyrazole acts as an electron donor. mdpi.comresearchgate.net

The Knoevenagel condensation is a widely used reaction to synthesize these chromophores. mdpi.comresearchgate.net This involves reacting an active methylene (B1212753) compound with an aldehyde. While this compound does not have an aldehyde group, its amino group can be easily modified to link to a signaling moiety or can be used to synthesize a precursor containing a formyl (aldehyde) group. The electron-rich nature of the pyrazole ring is advantageous for designing fluorescent probes, as it can enhance the quantum yield of the fluorophore.

The amino group of this compound is a key feature for sensor development. It can act as a binding site for an analyte (such as a metal cation or an anion), where the binding event triggers a change in the molecule's spectroscopic properties (e.g., a change in color or fluorescence). This change allows for the visual or instrumental detection of the target analyte. Therefore, this compound serves as a valuable platform for designing selective and sensitive chemical probes. researchgate.net

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to develop processes that are environmentally benign and efficient. Future research on 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is expected to focus on developing sustainable synthetic routes.

Key Research Areas:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles. tandfonline.com Future studies could explore novel MCRs that utilize readily available starting materials to construct the this compound core in a single step, potentially in aqueous media to minimize the use of volatile organic solvents. mdpi.comresearchgate.net

Catalyst Development: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as nano-ZnO or silica-supported catalysts, could lead to more sustainable production methods for this pyrazole (B372694) derivative. nih.gov The development of magnetically recoverable nanocatalysts could further enhance the ease of separation and catalyst recycling. frontiersin.org

Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses have been shown to accelerate reaction times and improve yields for various pyrazole derivatives. mdpi.com Applying these energy sources to the synthesis of this compound could lead to more energy-efficient processes.

Renewable Feedstocks: A long-term goal in green chemistry is the utilization of renewable resources. Future research could investigate pathways to synthesize the precursors of this compound from bio-based feedstocks, significantly reducing the environmental footprint of its production. rsc.org

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Relevant Research Findings |

| Multicomponent Reactions | High atom economy, reduced waste, simplified workup | Efficient synthesis of pyranopyrazoles in water. mdpi.com |

| Heterogeneous Catalysis | Catalyst reusability, easy product separation | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. nih.gov |

| Microwave/Ultrasound | Reduced reaction times, increased yields | Microwave-assisted synthesis of pyrazoles in water. mdpi.com |

| Bio-based Feedstocks | Use of renewable resources, reduced fossil fuel dependence | General push towards amines from renewable resources. rsc.org |

Exploration of Novel Catalytic Roles

The nitrogen-rich pyrazole core of this compound makes it an excellent candidate for use as a ligand in catalysis. The specific electronic and steric properties conferred by the diethyl and N-methyl groups can be exploited to create novel catalysts with unique activities and selectivities.

Emerging Catalytic Applications:

Ligand in Transition Metal Catalysis: Pyrazole derivatives are versatile ligands for a wide range of transition metals, forming stable complexes that can catalyze various organic transformations. bohrium.comresearchgate.net Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic efficacy in reactions such as cross-coupling, hydrogenation, and oxidation. The electron-donating nature of the alkyl groups and the amino substituent could enhance the catalytic activity of the metal center.

Organocatalysis: The pyrazole moiety itself can act as a catalyst. The amine group in this compound could participate in hydrogen bonding interactions, making it a potential organocatalyst for reactions like Michael additions or aldol (B89426) condensations. frontiersin.org

Asymmetric Catalysis: By introducing a chiral center into the molecule or by using it as a ligand in a chiral metal complex, this compound could be employed in asymmetric catalysis to produce enantiomerically enriched products, which are highly valuable in the pharmaceutical industry.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard techniques like 1H and 13C NMR, IR, and mass spectrometry are fundamental, advanced methods can provide deeper insights.

Prospective Characterization Studies:

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or its derivatives would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov This is particularly important for understanding its packing and potential for forming co-crystals.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives of this pyrazole. mdpi.com

Solid-State NMR: Solid-state NMR can provide information about the tautomeric and conformational dynamics of the molecule in the solid state, which can differ from its behavior in solution. mdpi.com

Raman Spectroscopy: Raman spectroscopy can complement IR data, providing information about vibrational modes that are weak or inactive in the IR spectrum. nih.gov

Deeper Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. researchgate.netnih.govresearchgate.net

Future Computational Research:

Reaction Mechanism Studies: DFT calculations can be used to model the reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and improve yields. rsc.org

Tautomerism and Conformational Analysis: The potential for tautomerism in pyrazoles can significantly influence their reactivity and biological activity. mdpi.com Computational studies can predict the relative stabilities of different tautomers and conformers of this compound in various environments.

Prediction of Spectroscopic Properties: DFT can be used to calculate theoretical NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data. mdpi.comnih.gov

Catalyst Design: Computational modeling can be employed to design novel catalysts based on the this compound scaffold, predicting their activity and selectivity for specific reactions. mdpi.com

A table summarizing the potential applications of computational chemistry is provided below:

| Computational Method | Application for this compound |

| DFT Geometry Optimization | Prediction of the most stable 3D structure. nih.gov |

| DFT Frequency Calculations | Simulation of IR and Raman spectra. rsc.org |

| TD-DFT | Prediction of electronic absorption spectra (UV-Vis). mdpi.com |

| NBO Analysis | Understanding intramolecular charge transfer and bonding. nih.gov |

| Reaction Pathway Modeling | Elucidation of synthesis and reaction mechanisms. acs.org |

Design of Novel Chemical Materials Incorporating the this compound Moiety

The unique properties of the pyrazole ring make it an attractive building block for the creation of new functional materials. The specific substitution pattern of this compound can be leveraged to tune the properties of these materials.

Emerging Material Science Applications:

Functional Polymers: The amino group of this compound provides a handle for its incorporation into polymer chains, either as a monomer or as a functional pendant group. nih.gov The resulting polymers could have interesting properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions for sensing or catalytic applications.

Dyes and Pigments: Pyrazole-based azo dyes are known for their bright colors and good dyeing properties. mdpi.com The 4-amino group of the title compound can be diazotized and coupled with various aromatic compounds to generate a library of novel dyes with potentially interesting photophysical properties. mdpi.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the pyrazole ring and the amino group can be exploited to create self-assembling supramolecular structures. rsc.org By designing appropriate complementary molecules, it may be possible to form gels, liquid crystals, or other ordered materials based on the this compound scaffold.

Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for metals. bohrium.com The nitrogen atoms in the pyrazole ring can coordinate to the metal surface, forming a protective layer. The specific alkyl and amino substituents on this compound could enhance its effectiveness as a corrosion inhibitor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of β-diketones with hydrazines. For 3,5-diethyl substitution, use diethyl-substituted precursors (e.g., diethyl acetylacetone) and methylhydrazine under reflux in ethanol or methanol. Optimization includes controlling stoichiometry (1:1 molar ratio of diketone to hydrazine) and reaction time (6–12 hours). Post-synthesis, purify via recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane) .

- Key Parameters : Monitor reaction progress via TLC. Adjust pH to 4–6 during workup to precipitate impurities.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .

- FTIR : Detect NH₂ stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles. For example, pyrazole rings typically show C–N distances of 1.33–1.37 Å .

Q. How should the compound be stored to ensure stability, and what factors accelerate degradation?

- Storage : Seal in airtight containers under inert gas (N₂/Ar) and store at 2–8°C in darkness to prevent oxidation or hydrolysis. Avoid exposure to moisture or strong acids/bases .

- Degradation Factors : Elevated temperatures (>40°C) and UV light induce decomposition. Monitor via HPLC for purity loss over time.

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity and interaction with biological targets?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism (e.g., amine vs. imine forms) and electron density distribution .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or kinases). Pyrazole amines often interact via H-bonding (NH₂ group) and hydrophobic pockets (ethyl/methyl groups) .

- Validation : Cross-correlate computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in biological activity data across studies?

- Root Causes : Discrepancies may arise from variations in substituent positioning (e.g., para vs. meta substituents on aryl groups) or assay conditions (e.g., cell line specificity).

- Resolution :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace ethyl with tert-butyl) and compare bioactivity .

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables .

Q. What are the challenges in determining the crystal structure of pyrazole-4-amine derivatives, and how can SHELX software aid in refinement?

- Challenges :

- Disorder in ethyl/methyl groups due to free rotation.

- Weak diffraction from light atoms (e.g., N, C).

- SHELX Workflow :

- Use SHELXD for phase problem resolution via dual-space methods.

- Refine with SHELXL, applying restraints for thermal parameters of disordered groups. Validate with R1 < 0.05 and wR2 < 0.10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products